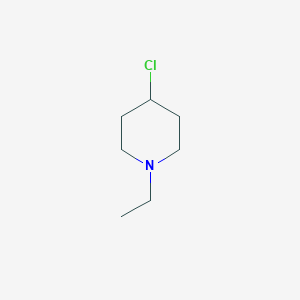
4-Chloro-1-ethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-ethyl-piperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-piperidine typically involves the chlorination of 1-ethyl-piperidine. One common method is the reaction of 1-ethyl-piperidine with thionyl chloride (SOCl₂) under reflux conditions, which introduces the chlorine atom at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 1-ethyl-piperidine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-ethyl-piperidine.
Scientific Research Applications
4-Chloro-1-ethyl-piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the chlorine and ethyl substituents.
4-Chloro-piperidine: Similar structure but without the ethyl group.
1-Ethyl-piperidine: Similar structure but without the chlorine atom.
Uniqueness: 4-Chloro-1-ethyl-piperidine is unique due to the presence of both the chlorine and ethyl groups, which can influence its reactivity and biological activity. This dual substitution can provide distinct properties compared to its analogs, making it valuable for specific applications.
Properties
CAS No. |
5382-26-3 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
4-chloro-1-ethylpiperidine |
InChI |
InChI=1S/C7H14ClN/c1-2-9-5-3-7(8)4-6-9/h7H,2-6H2,1H3 |
InChI Key |
DTDXVJLMRMXSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
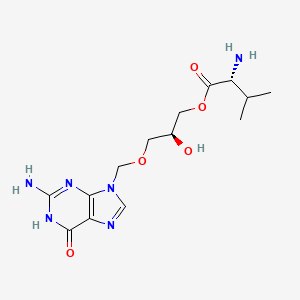
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

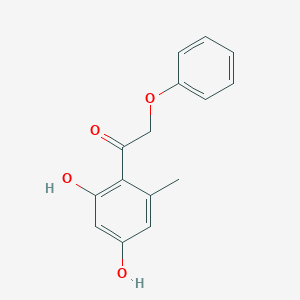
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
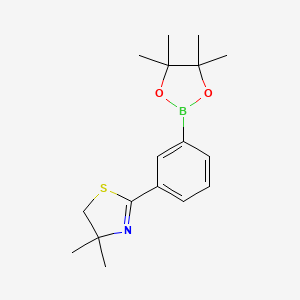
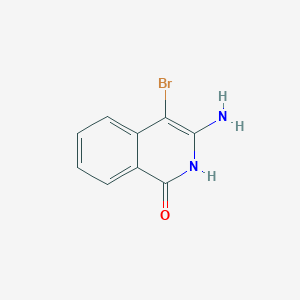
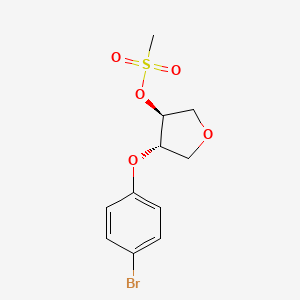
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
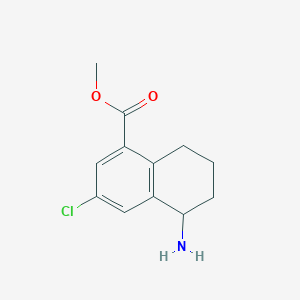

![2-Chloro-4-[4-(methylthio)phenyl]pyrimidine](/img/structure/B15225197.png)
